3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C9H11N3O6 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of ethyl 3-nitro-4-pyrazolecarboxylate with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles and other functionalized pyrazole derivatives .
Scientific Research Applications
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethoxycarbonyl group.
4-(ethoxycarbonyl)-3-nitro-1H-pyrazole: Similar structure but lacks the propanoic acid moiety.
3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but has an amino group instead of a nitro group.
Uniqueness
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the ethoxycarbonyl and nitro groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-2-18-9(15)6-5-11(4-3-7(13)14)10-8(6)12(16)17/h5H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTJATUUVSJEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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